6-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
6-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound characterized by the presence of a fluorine atom, a pyrrolidine ring, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through an amide bond formation, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its fluorine atom serves as a probe in NMR spectroscopy, providing insights into molecular dynamics and binding interactions.
Medicine
Medically, this compound has potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 6-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity through hydrogen bonding and electrostatic interactions. The pyrrolidine ring provides conformational flexibility, allowing the compound to fit into various binding sites. The biphenyl structure contributes to the overall stability and rigidity of the molecule.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group at a different position.
6-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
6-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-methanol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness
The uniqueness of 6-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16FNO3 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
4-fluoro-3-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid |
InChI |
InChI=1S/C18H16FNO3/c19-16-6-5-11(18(22)23)9-15(16)13-3-1-2-4-14(13)17(21)12-7-8-20-10-12/h1-6,9,12,20H,7-8,10H2,(H,22,23) |
InChI Key |
KDLJFNPQCCIFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=C(C=CC(=C3)C(=O)O)F |
Origin of Product |
United States |
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